molecular formula C11H8F7NO B15074562 N-[4-(Heptafluoropropyl)phenyl]acetamide CAS No. 199530-73-9

N-[4-(Heptafluoropropyl)phenyl]acetamide

Cat. No.: B15074562
CAS No.: 199530-73-9
M. Wt: 303.18 g/mol
InChI Key: DGTLBPOBSFXXAK-UHFFFAOYSA-N
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Description

N-[4-(Heptafluoropropyl)phenyl]acetamide is a fluorinated acetamide derivative characterized by a heptafluoropropyl (-C₃F₇) substituent on the phenyl ring. This structural feature imparts unique physicochemical properties, including enhanced lipophilicity, thermal stability, and resistance to metabolic degradation compared to non-fluorinated analogs.

Properties

CAS No.

199530-73-9

Molecular Formula

C11H8F7NO

Molecular Weight

303.18 g/mol

IUPAC Name

N-[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]acetamide

InChI

InChI=1S/C11H8F7NO/c1-6(20)19-8-4-2-7(3-5-8)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3,(H,19,20)

InChI Key

DGTLBPOBSFXXAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(Heptafluoropropyl)phenyl]acetamide typically involves the reaction of 4-(Heptafluoropropyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization, to obtain the pure compound.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification technologies, such as chromatography and distillation, is also common in industrial settings to achieve high-purity products.

Chemical Reactions Analysis

N-[4-(Heptafluoropropyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetamide group to an amine.

    Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

N-[4-(Heptafluoropropyl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(Heptafluoropropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group imparts unique electronic and steric properties, which can influence the compound’s binding affinity to biological receptors or enzymes. The acetamide group may also play a role in modulating the compound’s activity by interacting with hydrogen-bonding sites on target molecules .

Comparison with Similar Compounds

Key Observations :

  • Fluorinated vs. Non-Fluorinated Groups: The heptafluoropropyl group in the target compound likely confers greater thermal stability and hydrophobicity than the hydroxyl group in paracetamol or the nitro group in N-[4-(4-Nitrophenoxy)phenyl]acetamide .
  • Sulfonamide vs.

Pharmacological Activity Comparison

Compounds with phenylacetamide scaffolds show varied biological activities depending on substituents:

Compound Name Biological Activity Mechanism/Notes Reference
This compound Not explicitly reported Hypothesized: Enhanced CNS penetration due to lipophilicity -
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Analgesic, antipyretic COX inhibition (weak), indirect modulation of CNS
N-Phenylacetamide sulphonamides (e.g., ) Analgesic, anti-hypernociceptive Superior to paracetamol in inflammatory pain models
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Anti-inflammatory Modulation of TRPV1 or prostaglandin pathways

Key Observations :

  • Fluorinated analogs like this compound may exhibit prolonged half-lives due to resistance to cytochrome P450-mediated metabolism, a common limitation of paracetamol .
  • Sulfonamide derivatives (e.g., ) demonstrate enhanced anti-inflammatory activity, suggesting that electron-withdrawing groups improve target engagement in pain pathways.

Solubility and Stability

  • This compound : Expected low water solubility due to fluorinated groups; high stability under oxidative conditions.
  • N-[4-(4-Nitrophenoxy)phenyl]acetamide: Moderately soluble in polar aprotic solvents (e.g., DMF); nitro group contributes to crystalline packing via π-π stacking .

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